molecular formula C11H10O2 B7823277 Propylidene phthalide

Propylidene phthalide

Cat. No. B7823277
M. Wt: 174.20 g/mol
InChI Key: NGSZDVVHIGAMOJ-UHFFFAOYSA-N
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Description

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992)

Scientific Research Applications

  • Cosmetic Ingredient Analysis and Dermal Absorption

    • Propylidene phthalide (PP) is used in the fragrance industry and is regulated in cosmetic products. A study aimed at determining PP's dermal absorption rate found that its total dermal absorption rate in cream formulation was approximately 24% (Kim et al., 2021).
  • Phthalide Synthesis

    • Phthalides, including propylidene phthalide, are biologically relevant lactones found in various plants. A study presented an atom-economical approach to synthesize phthalides using enantioselective ketone hydroacylation, highlighting a method for the synthesis of propylidene phthalide (Phan et al., 2009).
  • Environmental Presence and Analysis

    • Research on phthalates, including propylidene phthalide, has been conducted to determine their presence in various plastic products for food use. This study emphasizes the importance of monitoring phthalate levels in consumer products due to their widespread use and potential health impacts (Shen, 2005).
  • Chemical Synthesis and Applications

    • A study on the synthesis of highly substituted phthalides explored the use of Cp(*)RuCl-catalyzed formal intermolecular cyclotrimerization. This approach could be applicable for the synthesis of propylidene phthalide and demonstrates its potential applications in complex organic molecule construction (Yamamoto et al., 2005).
  • Biological and Pharmacological Studies

    • Phthalides, such as propylidene phthalide, have been studied for their biological effects. A study on the dynamic nature of ligustilide, a monomeric phthalide, highlights the importance of such compounds in traditional medicine and their chemical instability and degradation pathways (Schinkovitz et al., 2008).
  • Fungistatic Activity Research

    • A microbial synthesis study explored the fungistatic activity of phthalides, including derivatives of propylidene phthalide. This research provides insights into the potential antimicrobial applications of phthalides (Gach et al., 2021).

properties

IUPAC Name

3-propylidene-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSZDVVHIGAMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025972
Record name 3-Propylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylidene phthalide

CAS RN

17369-59-4
Record name Propylidenephthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17369-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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